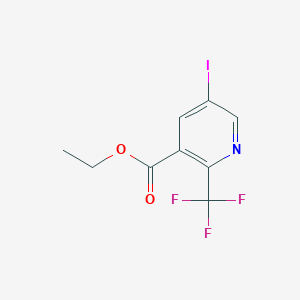

Ethyl 5-iodo-2-(trifluoromethyl)nicotinate

Description

Ethyl 5-iodo-2-(trifluoromethyl)nicotinate is a nicotinic acid derivative featuring a trifluoromethyl group at the 2-position and an iodine atom at the 5-position of the pyridine ring, esterified with ethanol.

Properties

Molecular Formula |

C9H7F3INO2 |

|---|---|

Molecular Weight |

345.06 g/mol |

IUPAC Name |

ethyl 5-iodo-2-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H7F3INO2/c1-2-16-8(15)6-3-5(13)4-14-7(6)9(10,11)12/h3-4H,2H2,1H3 |

InChI Key |

XNEXTVRFFQIAFO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)I)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-iodo-2-(trifluoromethyl)nicotinate typically involves the iodination of ethyl 2-(trifluoromethyl)nicotinate. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the introduction of the iodine atom at the 5-position of the nicotinate ring. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Catalysts such as palladium or copper are used in the presence of bases and solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Ethyl 5-iodo-2-(trifluoromethyl)nicotinate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to mimic adenosine triphosphate (ATP), making it a potential inhibitor of protein kinases involved in cancer progression. Studies have shown that it can effectively block kinase activity, which is essential for cell signaling pathways related to cancer cell proliferation and survival.

-

Anticancer Research

- In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The trifluoromethyl group enhances its lipophilicity, facilitating better membrane permeability and interaction with intracellular targets. The compound's ability to inhibit specific protein kinases has been linked to its anticancer properties.

-

Antimicrobial Activity

- Similar compounds have demonstrated significant antimicrobial properties against strains such as Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, highlighting the potential of this compound in developing new antimicrobial agents.

-

Biological Studies

- The compound is utilized in biological research to study mechanisms involving halogenated and fluorinated compounds. Its interactions with biological targets provide insights into cellular processes and can lead to the development of novel therapeutic strategies.

Inhibition of Protein Kinases

A notable study focused on the structure-activity relationship (SAR) of halogenated benzonitriles revealed that this compound acts as a potent inhibitor of specific protein kinases involved in cancer progression. This inhibition was attributed to its structural similarity to ATP, allowing it to effectively block kinase activity.

Antimicrobial Efficacy

Research on various benzonitrile derivatives indicated that those containing halogen substitutions exhibited enhanced antibacterial activity against Mycobacterium tuberculosis. This study emphasized the importance of substituent effects on biological activity, suggesting that this compound could be further explored for its antimicrobial potential.

Mechanism of Action

The mechanism of action of Ethyl 5-iodo-2-(trifluoromethyl)nicotinate involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, and inflammation, depending on its specific derivatives and applications.

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 5-iodo-2-(trifluoromethyl)nicotinate are best understood through comparisons with its analogs. Below is a systematic analysis based on substituent variations, physicochemical properties, and reactivity.

Structural Analogues and Substituent Effects

The following compounds (Table 1) exhibit high structural similarity, differing primarily in substituents at the 2-, 5-, and 6-positions of the pyridine ring:

Table 1: Key Structural Analogues

Key Observations:

Substituent Diversity: Halogens vs. Functional Groups: The iodine in the target compound contrasts with cyano (CN), amino (NH₂), hydroxyl (OH), and phenyl groups in analogs. Trifluoromethyl Positioning: In isonicotinate derivatives (e.g., CAS 157060-87-2), the CF₃ group shifts to the 6-position, altering electronic effects on the pyridine ring .

Physicochemical Properties :

- Molecular Weight : The iodine atom increases the molar mass of this compound relative to analogs with lighter substituents (e.g., CN or NH₂).

- Lipophilicity : Iodo-substitution likely enhances lipophilicity (logP) compared to polar groups like CN or OH, impacting solubility and membrane permeability .

Biological Activity

Ethyl 5-iodo-2-(trifluoromethyl)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as trifluoromethylated nicotinates. The presence of both iodine and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Molecular Formula: CHFINO

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study found that derivatives containing iodo and trifluoromethyl moieties demonstrated significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays showed that it could inhibit the growth of several cancer cell lines, including those from breast, colon, and lung cancers. The IC values for these activities were comparable to established chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects is thought to involve:

- Enzyme Inhibition: It may interact with enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: The compound could bind to specific receptors, influencing signal transduction pathways critical for cell proliferation and survival.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Nucleophilic Substitution Reactions: Utilizing iodo derivatives in the presence of trifluoromethylating agents.

- Functionalization of Nicotinic Acid Derivatives: This approach allows for the introduction of the iodine and trifluoromethyl groups at specific positions on the nicotinic framework .

Study on Antimicrobial Activity

A recent study focused on the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of activity .

Evaluation of Anticancer Properties

In another investigation, this compound was tested against various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through caspase activation pathways. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 5-bromo-2-(trifluoromethyl)nicotinate | Bromine instead of iodine | Moderate antimicrobial |

| Ethyl 5-chloro-2-(trifluoromethyl)nicotinate | Chlorine instead of iodine | Lower anticancer activity |

| Ethyl nicotinate | No halogen or trifluoromethyl groups | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.